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molecular formula C11H11F3N2O2 B8754658 3-[4-(Trifluoromethyl)phenoxy]azetidine-1-carboxamide CAS No. 102363-16-6

3-[4-(Trifluoromethyl)phenoxy]azetidine-1-carboxamide

Cat. No. B8754658
M. Wt: 260.21 g/mol
InChI Key: BGNVRWKCNDRXDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05068231

Procedure details

A solution of 9.6 g (0.025 mole) of 3-[4-(trifluoromethyl)phenoxy]azetidine 56.66% (contains diphenylmethane) in 50 ml of acetone was treated with 4.22 g (0.045 mole) of nitrourea and 5 ml of water. The mixture was heated on a hot plate until a clear solution was obtained then allowed to cool to ambient temperature during the next 4 hr. The reaction mixture was diluted with 200 ml of ice water and an oil separated (diphenylmethane) which was dissolved in 30/60 petroleum ether and separated. Upon standing, a fine white precipitate formed in the aqueous solution. Filtration yielded 3.6 g of fine white crystals, m.p. 176°-178° C. After drying under 0.5 mm Hg vacuum at 80° C., the product weight was reduced to 3.1 g (47.7%), m.p. 178°-179° C.
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
4.22 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[C:3]1[CH:13]=[CH:12][C:6]([O:7][CH:8]2[CH2:11][NH:10][CH2:9]2)=[CH:5][CH:4]=1.[N+]([NH:19][C:20](N)=[O:21])([O-])=O.O>CC(C)=O>[F:15][C:2]([F:1])([F:14])[C:3]1[CH:4]=[CH:5][C:6]([O:7][CH:8]2[CH2:9][N:10]([C:20]([NH2:19])=[O:21])[CH2:11]2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
9.6 g
Type
reactant
Smiles
FC(C1=CC=C(OC2CNC2)C=C1)(F)F
Name
Quantity
4.22 g
Type
reactant
Smiles
[N+](=O)([O-])NC(=O)N
Name
Quantity
5 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated on a hot plate until a clear solution
CUSTOM
Type
CUSTOM
Details
was obtained
CUSTOM
Type
CUSTOM
Details
an oil separated (diphenylmethane) which
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 30/60 petroleum ether
CUSTOM
Type
CUSTOM
Details
separated
CUSTOM
Type
CUSTOM
Details
a fine white precipitate formed in the aqueous solution
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(OC2CN(C2)C(=O)N)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.6 g
YIELD: CALCULATEDPERCENTYIELD 55.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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